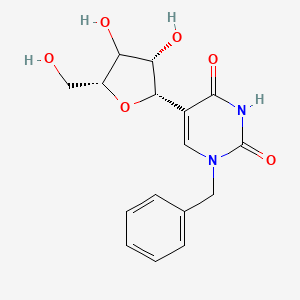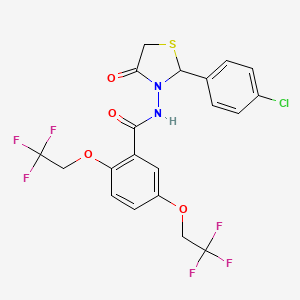
Anticancer agent 147
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 147: is a sophoridine derivative known for its potent anticancer properties. It functions as a ferroptosis inducer, promoting the accumulation of iron ions, reactive oxygen species, and malondialdehyde within cells. This compound has demonstrated significant anti-liver cancer activity in both in vitro and in vivo studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anticancer agent 147 is synthesized through a series of chemical reactions involving sophoridine as the starting material. The synthetic route typically includes steps such as bromination, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Anticancer agent 147 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, altering its properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing its anticancer activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
Anticancer agent 147 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ferroptosis and its underlying mechanisms.
Biology: Investigated for its role in inducing cell death in cancer cells through ferroptosis.
Medicine: Explored as a potential therapeutic agent for treating liver cancer and other malignancies.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mécanisme D'action
Anticancer agent 147 exerts its effects by inducing ferroptosis, a form of programmed cell death characterized by the accumulation of iron ions and reactive oxygen species. This leads to oxidative damage and cell death. The compound enhances endoplasmic reticulum stress and upregulates activating transcription factor 3 expression, contributing to its anticancer activity .
Comparaison Avec Des Composés Similaires
Paclitaxel: A plant-based drug derived from Taxus species, effective against various cancer cell lines.
Baicalein: A flavonoid with anticancer properties, suppressing cell growth and differentiation.
Coumarin Derivatives: Known for their anticancer activity through different mechanisms.
Uniqueness: Anticancer agent 147 is unique due to its specific mechanism of inducing ferroptosis, which distinguishes it from other anticancer agents that primarily induce apoptosis or inhibit cell proliferation. Its ability to enhance endoplasmic reticulum stress and upregulate activating transcription factor 3 expression further sets it apart from similar compounds .
Propriétés
Formule moléculaire |
C32H40BrN3O2 |
|---|---|
Poids moléculaire |
578.6 g/mol |
Nom IUPAC |
methyl 4-[(5R,6R,9R,13S)-7-[[1-[(4-bromophenyl)methyl]indol-3-yl]methyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoate |
InChI |
InChI=1S/C32H40BrN3O2/c1-38-31(37)12-4-11-30-28-9-6-18-34-17-5-7-24(32(28)34)20-36(30)22-25-21-35(29-10-3-2-8-27(25)29)19-23-13-15-26(33)16-14-23/h2-3,8,10,13-16,21,24,28,30,32H,4-7,9,11-12,17-20,22H2,1H3/t24-,28-,30-,32+/m1/s1 |
Clé InChI |
FOCQGOGINGOWMF-NLSFLGDASA-N |
SMILES isomérique |
COC(=O)CCC[C@@H]1[C@H]2CCCN3[C@H]2[C@H](CCC3)CN1CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Br |
SMILES canonique |
COC(=O)CCCC1C2CCCN3C2C(CCC3)CN1CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


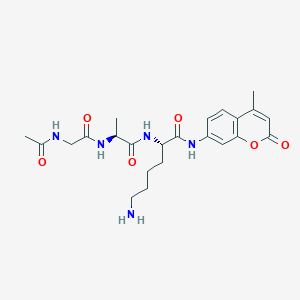
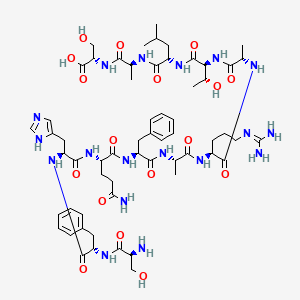

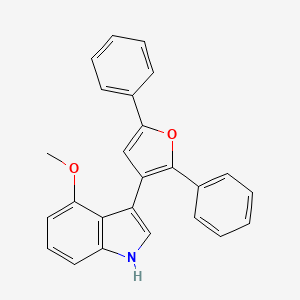
![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
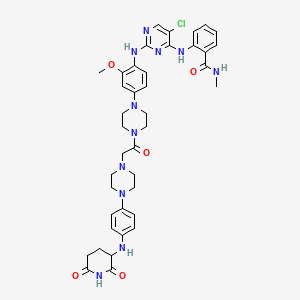
![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)


